5-(3-Fluorophenyl)-4H-1,2,4-triazol-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a series of 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiols were synthesized and investigated . The chemical names of the compounds were given in accordance with the IUPAC nomenclature .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using various physical-chemical methods of analysis . For example, the structure of 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol and its derivatives were confirmed .Scientific Research Applications
Antimicrobial and Antifungal Activities
Research on 1,2,4-triazole derivatives, including those with the 3-fluorophenyl group, has shown promising antimicrobial and antifungal properties. These compounds are synthesized through various chemical reactions and evaluated for their efficacy against different bacteria and fungi strains. The presence of the fluorophenyl moiety within the triazole structure is of particular interest due to its potential to enhance biological activity.
- Synthesis and Antimicrobial Evaluation : Studies have demonstrated the synthesis of novel triazole derivatives that exhibit significant antimicrobial activity. For instance, compounds have been synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, showing good to moderate activities against test microorganisms (Bektaş et al., 2007). Another study employing microwave-assisted synthesis reported derivatives with notable antibacterial and antifungal effects (Dengale et al., 2019).
Antitumor Activities
The exploration into the antitumor potential of 1,2,4-triazole derivatives, including those with 3-fluorophenyl groups, has yielded compounds with promising efficacy against various cancer cell lines. These studies provide a foundation for the development of new anticancer agents.
- Antitumor Potential and Mechanisms : Some fluorophenyl-containing 1,2,4-triazole derivatives have shown potent antitumor activities. For example, a study found that certain derivatives exhibited moderate to excellent growth inhibition against a panel of cancer cell lines, suggesting their potential as anti-lung cancer agents (Bhat et al., 2009). Another research focused on the synthesis and evaluation of triazole derivatives for their pro-apoptotic properties, identifying compounds that induce apoptosis in lung cancer cells, highlighting the mechanism through which these compounds exert their antitumor effects (Sun et al., 2019).
Safety And Hazards
properties
IUPAC Name |
5-(3-fluorophenyl)-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZOXXNHEDMHEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396139 |
Source
|
Record name | 5-(3-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-4H-1,2,4-triazol-3-amine | |
CAS RN |
502685-67-8 |
Source
|
Record name | 5-(3-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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